![molecular formula C7H6N4S B14363820 7,8-Dihydro[1,3]thiazolo[3,2-e]purine CAS No. 91808-94-5](/img/structure/B14363820.png)
7,8-Dihydro[1,3]thiazolo[3,2-e]purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro[1,3]thiazolo[3,2-e]purine is a heterocyclic compound that features a fused ring system combining thiazole and purine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro[1,3]thiazolo[3,2-e]purine typically involves the cyclization of purine-6-thione with 1,2-dibromoethane. This reaction is carried out under reflux conditions in the presence of a base such as dimethylformamide (DMF). The product is then purified through various chromatographic techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dihydro[1,3]thiazolo[3,2-e]purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing halogens.
Aplicaciones Científicas De Investigación
7,8-Dihydro[1,3]thiazolo[3,2-e]purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydro[1,3]thiazolo[3,2-e]purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with DNA or RNA, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole ring but are fused with a pyridine ring instead of a purine ring.
Thiazolo[3,2-a]pyrimidines: These compounds have a thiazole ring fused with a pyrimidine ring, showing structural similarity to purines.
Uniqueness: 7,8-Dihydro[1,3]thiazolo[3,2-e]purine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
91808-94-5 |
|---|---|
Fórmula molecular |
C7H6N4S |
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
7,8-dihydropurino[8,9-b][1,3]thiazole |
InChI |
InChI=1S/C7H6N4S/c1-2-12-7-10-5-3-8-4-9-6(5)11(1)7/h3-4H,1-2H2 |
Clave InChI |
NFSMQBGLKIDQNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC3=CN=CN=C3N21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
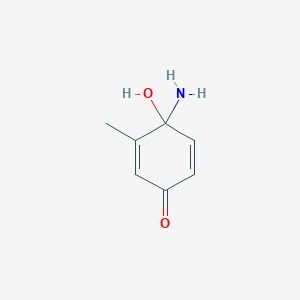
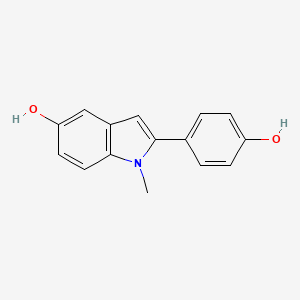
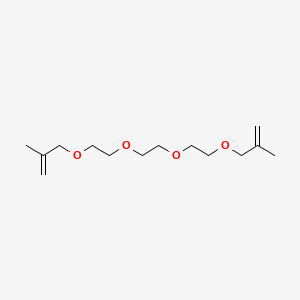
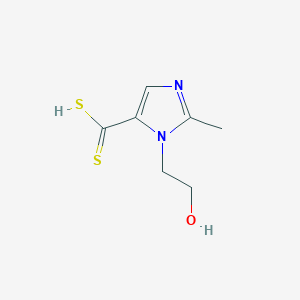

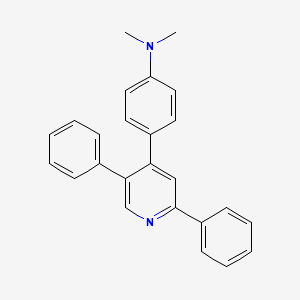

![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)

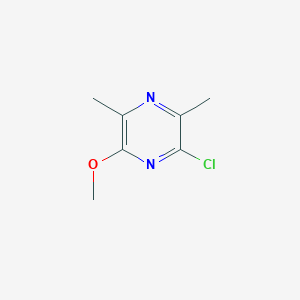
![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)
